![molecular formula C14H29KSi3 B14333218 potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane CAS No. 103731-91-5](/img/structure/B14333218.png)
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is a chemical compound with the molecular formula C15H33KSi3. This compound is known for its unique structure, which includes a cyclopentadienyl ring substituted with trimethylsilyl groups. It is often used in various chemical reactions due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride in the presence of a strong base such as potassium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C5H5K+2(CH3)3SiCl→C5(Si(CH3)3)2K+2KCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of different cyclopentadienyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or halogenated compounds can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated cyclopentadienyl derivatives, while oxidation and reduction reactions can produce a range of cyclopentadienyl compounds with different functional groups.
科学的研究の応用
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated compounds.
Biology: The compound can be used in the study of biological systems where silylation is required.
Medicine: Research into its potential medicinal applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane exerts its effects involves the interaction of the cyclopentadienyl ring with various molecular targets. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.
類似化合物との比較
Similar Compounds
Potassium bis(trimethylsilyl)amide: Another potassium compound with trimethylsilyl groups, used as a strong base in organic synthesis.
Sodium bis(trimethylsilyl)amide: Similar to the potassium analogue but with sodium as the cation.
Lithium bis(trimethylsilyl)amide: A lithium-based compound with similar reactivity and applications.
Uniqueness
Potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane is unique due to its cyclopentadienyl ring structure, which provides distinct reactivity compared to other silylated potassium compounds. The presence of multiple trimethylsilyl groups further enhances its stability and versatility in chemical reactions.
特性
CAS番号 |
103731-91-5 |
|---|---|
分子式 |
C14H29KSi3 |
分子量 |
320.73 g/mol |
IUPAC名 |
potassium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C14H29Si3.K/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9;/h10-11H,1-9H3;/q-1;+1 |
InChIキー |
PLVKYHNYTVMEDN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[C-]1C=C(C=C1[Si](C)(C)C)[Si](C)(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



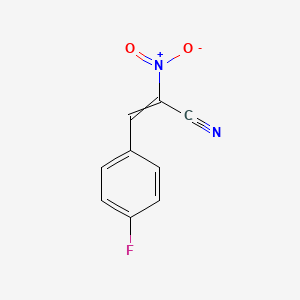
![1-[4-(Benzenesulfonyl)phenoxy]naphthalene](/img/structure/B14333154.png)

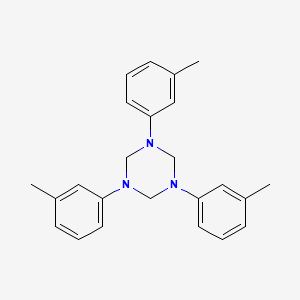
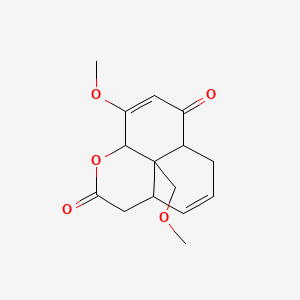

![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
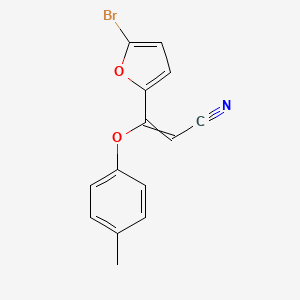


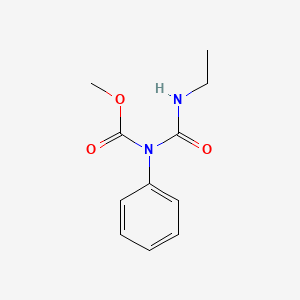
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)

